3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
The compound “3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” has the CAS Number: 149774-58-3 and a molecular weight of 256.35 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H20N2O/c1-10-15-13 (8-16 (2,3)9-14 (15)19)18-12-7-5-4-6-11 (12)17-10/h4-7,10,17-18H,8-9H2,1-3H3
. This code represents the molecular structure of the compound.
Scientific Research Applications
Efficient Synthesis and Spectral Determination
A study by Cortéas, Banos, and Garcia-Mellado de Cortes (2004) focused on synthesizing novel derivatives of this compound with potential pharmacological activity in the central nervous system. The research developed an efficient two-step process involving condensation and cyclization. The final products' structures were confirmed through various spectroscopic methods (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).
Synthesis and Spectral Properties for Pharmacological Applications
Another study by the same team of researchers in 2002 explored the synthesis of twelve novel derivatives of this compound. These derivatives were anticipated to have useful pharmacological properties. The research employed similar methodologies as their previous work for the condensation and cyclization processes (Cortéas, Sanabria, & García Mellado, 2002).
Investigation of Chemical Properties and Structure
Wang et al. (2014) synthesized a new series of 3-phenyl substituted derivatives of this compound. The study focused on characterizing these compounds using various analytical techniques and established the crystal structure of one derivative through X-ray single-crystal diffraction (Wang et al., 2014).
Applications in Chemosensors for Metal Cations
Tolpygin et al. (2012) synthesized a series of 11-R-dibenzo[b,e][1,4]diazepin-1-ones and investigated their luminescence, complex formation, and redox properties. Notably, one derivative was identified as an effective and selective fluorescent chemosensor for Cd2+ cations, showcasing the compound's potential in analytical chemistry applications (Tolpygin et al., 2012).
Corrosion Inhibition in Mild Steel
A 2021 study by Laabaissi et al. synthesized benzodiazepine derivatives, including a variant of the compound , to explore their anti-corrosion properties for mild steel in acidic media. The study combined experimental methods with theoretical calculations, demonstrating these compounds' effectiveness as corrosion inhibitors (Laabaissi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-15-13(8-16(2,3)9-14(15)19)18-12-7-5-4-6-11(12)17-10/h4-7,10,17-18H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLDDHZYPCCXCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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